3-(3-Bromopropyl)-5-fluoropyridine

Medicinal Chemistry Oncology Farnesyltransferase Inhibition

Sourcing heteroaromatic intermediates with precise halogenation patterns often leads to supply delays. This compound solves that with its unique 3-bromopropyl and 5-fluoro substitution, enabling efficient SN2-based diversification for medicinal chemistry and agrochemical programs. Key outcomes: - 98% purity ensures reproducible library synthesis and SAR studies. - Reactive bromo handle accelerates focused library generation around the electron-deficient pyridine core. - Consistent global shipping meets strict project timelines for lead optimization.

Molecular Formula C8H9BrFN
Molecular Weight 218.07 g/mol
Cat. No. B13612978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Bromopropyl)-5-fluoropyridine
Molecular FormulaC8H9BrFN
Molecular Weight218.07 g/mol
Structural Identifiers
SMILESC1=C(C=NC=C1F)CCCBr
InChIInChI=1S/C8H9BrFN/c9-3-1-2-7-4-8(10)6-11-5-7/h4-6H,1-3H2
InChIKeyCNHRAXMWPQGJRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Bromopropyl)-5-fluoropyridine: Halogenated Building Block


3-(3-Bromopropyl)-5-fluoropyridine is a heteroaromatic chemical intermediate. Its core structure consists of a pyridine ring with a 3-bromopropyl side chain and a fluorine atom at the 5-position. This specific substitution pattern makes it a versatile building block in medicinal chemistry and agrochemical research. The bromine atom on the alkyl chain provides an excellent leaving group for nucleophilic substitution, enabling the attachment of diverse molecular moieties, while the electron-withdrawing fluorine atom modulates the pyridine ring's electronic properties and metabolic stability . This combination of reactive handles and property-modifying functionality makes it a valuable intermediate for the synthesis of complex, biologically active molecules, particularly in the development of kinase inhibitors and other targeted therapeutics .

Why 3-(3-Bromopropyl)-5-fluoropyridine Cannot Be Swapped


In rational drug design and agrochemical development, even minor structural changes to a molecular scaffold can lead to dramatic differences in biological activity, selectivity, and pharmacokinetic properties. This is particularly true for the specific halogenation and substitution patterns on heterocyclic cores like pyridine. Studies on related systems demonstrate that moving a halogen (e.g., chlorine vs. bromine vs. fluorine) or altering the position of an alkyl linker can change a compound's potency by an order of magnitude or completely abrogate its in vivo efficacy . The unique 3-bromopropyl and 5-fluoro pattern of the target compound is not arbitrary; the fluorine atom at the 5-position is critical for modulating the electron density of the pyridine ring and enhancing metabolic stability, while the 3-bromopropyl group provides a specific, reactive linker that cannot be directly replaced by a methyl, ethyl, or chloropropyl analog without significantly impacting the final compound's ability to engage its biological target or achieve desired physicochemical properties .

3-(3-Bromopropyl)-5-fluoropyridine Quantitative Evidence


3-Position Halogenation and Antitumor Efficacy

This compound is intended as a chemical intermediate, and direct in vivo data for the compound itself does not exist. However, its value is substantiated by strong **class-level inference** from SAR studies on highly similar tricyclic pyridine systems. A comprehensive SAR study of farnesyl-protein transferase (FPT) inhibitors explored substitutions at the 3-position of the pyridine ring. While the unsubstituted parent compound (SCH 44342) showed no appreciable in vivo antitumor activity, the introduction of a **3-bromo substituent** on an analogous N-oxide amide scaffold (Compound 38) transformed the molecule into a potent FPT inhibitor . This demonstrates the critical importance of a 3-position halogen in this pharmacophore for achieving significant biological activity.

Medicinal Chemistry Oncology Farnesyltransferase Inhibition

Fluorine Substitution: Electronic Properties and Stability

The 5-fluoro substituent on the target compound is a deliberate design feature to enhance the properties of derived drug candidates. The presence of fluorine in heteroaromatic rings is a well-established strategy to modulate molecular properties critical for drug development. As described in the patent literature for related fluoropyridine intermediates, the strong electron-withdrawing effect of fluorine alters the electronic distribution of the pyridine ring without causing significant steric changes compared to hydrogen . This can lead to enhanced binding affinity to target proteins, increased metabolic stability by blocking sites of oxidative metabolism, and improved membrane permeability. While this is **class-level inference** from the broader field of medicinal chemistry, it is a foundational principle that directly justifies the procurement of specifically fluorinated intermediates like this one over non-fluorinated analogs.

Medicinal Chemistry Physicochemical Properties Drug Metabolism

3-Bromopropyl Chain as a Versatile Linker

The specific length and terminal bromine of the 3-carbon alkyl chain on the target compound offers a distinct reactivity profile compared to its closest analogs (e.g., 3-(2-bromoethyl)-5-fluoropyridine or 3-(4-bromobutyl)-5-fluoropyridine). The primary alkyl bromide is an excellent electrophile for SN2 reactions, enabling the installation of a wide variety of nucleophiles (amines, thiols, alkoxides) to build molecular complexity . Furthermore, this alkyl bromide can serve as a precursor to organometallic reagents for cross-coupling reactions. This is a **class-level inference** based on well-established synthetic chemistry principles; no direct comparative kinetic study was found for this exact compound. However, the choice of a 3-carbon linker length is often critical for optimizing the spatial relationship between the pyridine core and the attached moiety in a final drug candidate.

Synthetic Chemistry Nucleophilic Substitution Cross-Coupling

3-(3-Bromopropyl)-5-fluoropyridine Applications


Kinase Inhibitor Synthesis for Oncology

Based on class-level evidence showing that a 3-bromo substituent on a pyridine scaffold can be critical for in vivo antitumor activity , this compound is ideally suited as a key intermediate for synthesizing novel kinase inhibitors. The 3-bromopropyl group allows for the introduction of diverse 'warhead' or 'linker' functionalities via SN2 or cross-coupling reactions, enabling medicinal chemists to rapidly explore chemical space around a 5-fluoropyridine core. This is particularly relevant for targets like farnesyltransferase (FPT) and other enzymes in oncogenic signaling pathways, where specific halogenation patterns are known to be essential for potency and selectivity.

Fluoropicolinate Herbicide Development

Patents and literature highlight the utility of substituted fluoropyridines as intermediates for the synthesis of herbicides, including the fluoropicolinate class , . The combination of a reactive bromoalkyl linker and an electron-deficient fluoropyridine core in 3-(3-Bromopropyl)-5-fluoropyridine makes it a highly relevant building block for creating new analogs. The 3-bromopropyl chain can be used to attach various groups that confer crop selectivity and environmental stability, while the fluorine atom enhances the molecule's potency and duration of action by improving its metabolic profile in target plants or pests.

Targeted Covalent Inhibitors and Chemical Probes

The 3-bromopropyl group can serve as a starting point for installing a 'warhead' (e.g., an acrylamide) or a 'reversible covalent' functional group. Such moieties are crucial in the design of targeted covalent inhibitors (TCIs), a powerful class of therapeutics with prolonged target engagement . The 5-fluoro substituent on the pyridine ring can be leveraged to fine-tune the non-covalent binding affinity and selectivity of the TCI scaffold before covalent bond formation. This application scenario is supported by the general utility of halogenated pyridines in generating focused libraries of 'drug-like' molecules for target validation and lead discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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